molecular formula C9H17NO3S B13630561 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13630561
M. Wt: 219.30 g/mol
InChI Key: MLJBPLBHDWBQHU-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound that features a piperidine ring attached to a tetrahydrothiophene ring with a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of piperidine derivatives with tetrahydrothiophene 1,1-dioxide. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated tetrahydrothiophene dioxide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, while the tetrahydrothiophene dioxide moiety can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the piperidine and tetrahydrothiophene dioxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

3-piperidin-3-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C9H17NO3S/c11-14(12)5-3-9(7-14)13-8-2-1-4-10-6-8/h8-10H,1-7H2

InChI Key

MLJBPLBHDWBQHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2CCS(=O)(=O)C2

Origin of Product

United States

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